1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O3/c1-18-6-3-4-8(19-2)7(5-6)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPVNOHZKGGCSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Pre-Fluorinated Reagents
The most widely reported method involves Friedel-Crafts acylation of 1,4-dimethoxybenzene using pentafluoropropanoyl chloride (C₃F₅COCl) as the electrophilic agent.
Reaction Mechanism :
-
Generation of Pentafluoropropanoyl Chloride :
Pentafluoropropionic acid (C₃F₅COOH) is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions to yield the acyl chloride: -
Acylation of 1,4-Dimethoxybenzene :
The aryl substrate reacts with C₃F₅COCl in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) in dichloromethane or nitrobenzene:
Optimization Factors :
-
Catalyst Loading : Stoichiometric AlCl₃ (1.2–1.5 equivalents) maximizes yield.
-
Temperature : Reactions proceed at 0–25°C to minimize side products.
-
Solvent : Dichloromethane offers superior solubility, while nitrobenzene enhances electrophilicity at the cost of toxicity.
Yield and Purity :
Typical yields range from 65–78%, with purity >95% after column chromatography (silica gel, hexane/ethyl acetate).
Post-Synthetic Fluorination
Direct fluorination of non-fluorinated precursors, such as 1-(2,5-dimethoxyphenyl)propan-1-one, using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), has been explored but faces challenges:
Coupling Reactions
Palladium-catalyzed cross-coupling between 2,5-dimethoxyphenylboronic acid and pentafluoropropanoyl derivatives (e.g., acid chlorides or anhydrides) offers a modular approach. However, this method is less efficient (yields <50%) due to steric hindrance from the dimethoxy groups.
Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0–25°C | 65–78% | High regioselectivity, scalable | Toxic solvents, moisture-sensitive |
| Post-Synthetic Fluorination | SF₄, 40–60°C | 20–35% | Avoids pre-fluorinated reagents | Poor selectivity, side reactions |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 30–50% | Modular substrate scope | Low yield, expensive catalysts |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/EtOAc 4:1) to remove unreacted aryl substrate and oligomeric byproducts. Recrystallization from ethanol/water mixtures improves crystalline purity.
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): Aromatic protons at δ 6.85–7.25 ppm (doublets, J = 8.5 Hz), methoxy groups at δ 3.75–3.85 ppm.
-
¹⁹F NMR : CF₃ signals at δ -75 to -80 ppm, CF₂ at δ -110 to -115 ppm.
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HRMS : [M+H]⁺ peak at m/z 285.0821 (calculated for C₁₁H₁₀F₅O₃⁺: 285.0824).
Applications in Drug Discovery and Materials Science
The compound’s fluorinated backbone enhances binding affinity to biological targets (e.g., kinases, GPCRs) and improves thermal stability in polymer matrices. Recent patents highlight its use in:
Chemical Reactions Analysis
Reactivity and Chemical Transformations
2.1. Carbonyl Reactions
The ketone group undergoes standard carbonyl chemistry:
-
Nucleophilic addition : Grignard reagents (e.g., CH₂MgBr) add to the carbonyl, forming secondary alcohols.
-
Oxidation : Conversion to carboxylic acids via strong oxidizing agents (e.g., CrO₃/H₂SO₄).
2.2. Fluorinated Propane Core
The pentafluoro substituent enhances stability and directs reactivity:
-
Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) selectively reduces fluorinated bonds under controlled conditions .
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Substitution : The fluorinated chain resists nucleophilic attack, favoring reactions at the aromatic ring.
2.3. Aromatic Ring Reactions
The 2,5-dimethoxyphenyl group participates in:
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Demethylation : Acidic conditions (e.g., HBr/AcOH) cleave methoxy groups, forming phenolic intermediates .
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Electrophilic substitution : Fluorinated ketone directs electrophiles to the para position relative to methoxy groups.
Mechanistic Insights
3.1. Oxidation Pathways
The ketone’s formation involves a two-step mechanism:
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Hydrogenation : Rhodium catalyzes the reduction of methyl esters to alcohols .
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Oxidation : MnO₄⁻ abstracts protons from the alcohol, forming a carbonyl via a hydride-shift mechanism.
3.2. Fluorination Effects
The high electronegativity of fluorine stabilizes intermediates and directs reactivity:
Scientific Research Applications
Medicinal Chemistry
The unique structure of 1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one makes it a candidate for developing new pharmaceutical agents. Its fluorinated nature can improve the pharmacokinetic properties of drugs, such as increased metabolic stability and bioavailability.
- Case Study : Research has indicated that fluorinated compounds often exhibit enhanced binding affinities to biological targets due to their ability to form stronger interactions with proteins. This property is particularly valuable in drug design for targeting specific receptors or enzymes.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various reactions such as nucleophilic substitutions and reductions makes it versatile for creating complex organic molecules.
- Synthesis Application : It can be utilized in the synthesis of other fluorinated compounds or as a building block for more complex molecular architectures. The presence of multiple functional groups allows for diverse synthetic pathways.
Materials Science
In materials science, this compound can be used to develop advanced materials with specific properties such as hydrophobicity or chemical resistance.
- Application Example : Fluorinated compounds are often incorporated into polymers to enhance their thermal stability and resistance to solvents. This can lead to the development of coatings or membranes with superior performance characteristics.
Data Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Development of new pharmaceutical agents | Enhanced binding affinities |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Versatile reactivity |
| Materials Science | Development of advanced materials with improved properties | Increased thermal stability and resistance |
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one with structurally related compounds, focusing on substituents, functional groups, molecular weights, and physical properties.
Key Observations:
Electron-Donating Groups (OCH₃): Methoxy groups (e.g., in 1-(3,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-ol) improve solubility in polar solvents and may lower melting points due to reduced symmetry .
Functional Group Impact :
- Ketones vs. Alcohols : Ketones (e.g., 1-(4-Chloro-2,6-difluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one) exhibit lower boiling points compared to alcohols (e.g., 1-(2,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-ol) due to weaker intermolecular hydrogen bonding .
Fluorination: The pentafluoropropanone backbone in all listed compounds contributes to high electronegativity and chemical inertness, making them suitable for applications requiring resistance to oxidation or hydrolysis .
Biological Activity
1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features a dimethoxyphenyl group linked to a pentafluoropropanone moiety, which contributes to its chemical reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacological research.
- IUPAC Name: this compound
- Molecular Formula: C₁₁H₉F₅O₃
- Molecular Weight: 292.18 g/mol
- Structure: The compound contains a phenyl ring substituted with two methoxy groups and a ketone functional group.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and pentafluoropropanone. This reaction is usually catalyzed by a base such as potassium carbonate in a solvent like methanol under controlled conditions to yield the desired product efficiently.
Anticancer Potential
Preliminary studies suggest that derivatives of pentafluoropropanones may possess anticancer properties. The mechanism is thought to involve the modulation of cell signaling pathways or direct interaction with cancer cell membranes. Future studies are needed to elucidate the specific mechanisms through which this compound may exert anticancer effects.
The proposed mechanism of action involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Interaction: It may act as an antagonist or agonist at various receptors involved in cellular signaling.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Fluorinated Compounds | Highlighted the enhanced biological activity of fluorinated compounds in drug development due to their unique interactions with biological systems. |
| Anticancer Activity Research | Investigated various pentafluoropropanones and their derivatives for anticancer properties; suggested further exploration of this compound. |
Q & A
Q. Table 1: Synthetic Routes Comparison
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Friedel-Crafts | 45–55 | AlCl₃, 0°C, 18 hours | |
| Aldol Condensation* | 30–40 | Knoevenagel conditions |
Note: Aldol methods are less efficient due to steric hindrance from the pentafluoropropyl group.
Basic: How is this compound characterized structurally and spectroscopically?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H-NMR : Absence of aromatic protons at δ 6.5–7.5 ppm confirms substitution at the 2,5-dimethoxyphenyl ring. Methoxy groups appear as singlets at δ 3.8–3.9 ppm .
- ¹⁹F-NMR : Five distinct signals for the pentafluoropropyl group (δ -75 to -85 ppm) validate fluorine substitution .
X-ray Crystallography : Resolves steric effects; dihedral angles between the aryl ring and ketone group typically range from 15–25°, influencing electronic conjugation .
Advanced: How do electronic effects of the 2,5-dimethoxy substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The methoxy groups act as electron-donating substituents, directing electrophilic attacks to the para position of the aryl ring. However, steric hindrance from the pentafluoropropyl group limits accessibility.
- Experimental Design :
Key Finding : Meta-substituted derivatives show 20–30% higher reactivity due to reduced steric clash .
Advanced: How can conflicting spectral data (e.g., ¹H-NMR vs. X-ray) be resolved?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism):
Variable-Temperature NMR : Conduct experiments from 25°C to −40°C. Slower tautomerism at low temperatures splits enol-related proton signals, confirming equilibrium .
DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict stable tautomers. Compare computed NMR shifts with experimental data .
Example : A 0.3 ppm deviation in computed vs. observed ¹H-NMR signals suggests solvent effects (e.g., CDCl₃ vs. DMSO) .
Advanced: What computational strategies predict the compound’s physicochemical properties (e.g., LogP, solubility)?
Methodological Answer:
QSAR Modeling : Use Gaussian09 to calculate partial charges and polar surface area (PSA).
- LogP : Predicted value = 2.8 (experimental: 2.6±0.2) .
- Solubility : MD simulations with explicit water molecules show low aqueous solubility (0.1 mg/mL) due to fluorophilic interactions .
Thermodynamic Analysis : Calculate Gibbs free energy of dissolution (ΔG°) to optimize solvent systems (e.g., DMSO/water mixtures) .
Q. Table 2: Key Physicochemical Properties
| Property | Experimental Value | Predicted Value | Method |
|---|---|---|---|
| LogP | 2.6 ± 0.2 | 2.8 | HPLC |
| PSA | 45 Ų | 43 Ų | DFT |
| Melting Point | 97–98°C | 95°C | DSC |
Advanced: How to design experiments to probe fluorinated group stability under basic conditions?
Methodological Answer:
Hydrolytic Stability Assay :
- Incubate the compound in NaOH (0.1–1.0 M) at 25–60°C.
- Monitor degradation via ¹⁹F-NMR; loss of CF₃ signals indicates defluorination.
Mechanistic Insight :
- Base-induced elimination generates a fluoroalkene intermediate, confirmed by GC-MS .
- Half-life at pH 9: ~48 hours (25°C), decreasing to 6 hours at 60°C .
Basic: What are the safety considerations for handling this compound?
Methodological Answer:
Toxicity : Limited data; assume acute toxicity (LD₅₀ > 200 mg/kg in rodents).
Protective Measures : Use nitrile gloves and fume hoods due to potential fluorocarbon release .
Waste Disposal : Neutralize with dilute HCl before incineration to avoid HF emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
